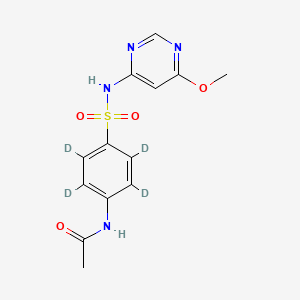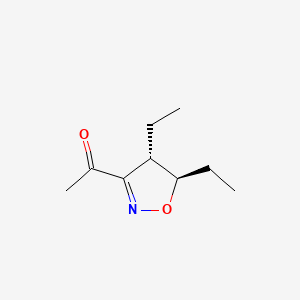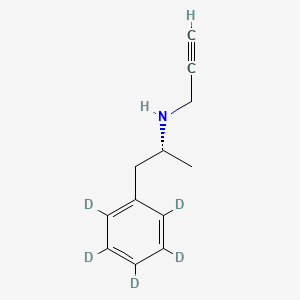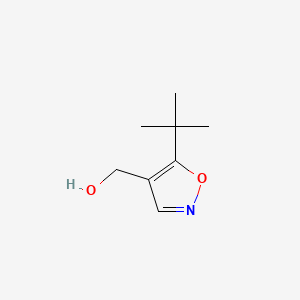
乙酰磺胺甲氧嘧啶-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetylsulfamonomethoxine-d4 is a deuterated derivative of acetylsulfamonomethoxine, a sulfonamide antibiotic. This compound is primarily used as an internal standard in various analytical applications due to its stable isotopic labeling. The incorporation of deuterium atoms enhances its utility in mass spectrometry and other analytical techniques, allowing for precise quantification and tracking in biological and chemical research.
科学研究应用
Acetylsulfamonomethoxine-d4 is widely used in scientific research due to its stable isotopic labeling. Some key applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of acetylsulfamonomethoxine and its metabolites.
Pharmacokinetics: Employed in studies to track the absorption, distribution, metabolism, and excretion of acetylsulfamonomethoxine in biological systems.
Environmental Science: Utilized in the detection and quantification of sulfonamide residues in environmental samples.
Biomedical Research: Helps in studying the metabolic pathways and biotransformation of sulfonamide antibiotics in various organisms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetylsulfamonomethoxine-d4 typically involves the deuteration of acetylsulfamonomethoxine. The process begins with the preparation of sulfamonomethoxine, which is then acetylated to form acetylsulfamonomethoxine. The final step involves the incorporation of deuterium atoms, usually through a catalytic exchange reaction using deuterium oxide (D2O) or other deuterium sources under controlled conditions .
Industrial Production Methods
Industrial production of acetylsulfamonomethoxine-d4 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. High-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to verify the product’s quality and isotopic composition .
化学反应分析
Types of Reactions
Acetylsulfamonomethoxine-d4 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the reagents used.
作用机制
Acetylsulfamonomethoxine-d4, like its non-deuterated counterpart, exerts its effects by inhibiting the bacterial enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication. By inhibiting this enzyme, acetylsulfamonomethoxine-d4 disrupts folic acid synthesis, leading to bacterial cell death. The deuterium atoms do not alter the compound’s mechanism of action but enhance its stability and detectability in analytical applications .
相似化合物的比较
Similar Compounds
Sulfamonomethoxine: The non-acetylated form of acetylsulfamonomethoxine.
Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.
Sulfadiazine: A sulfonamide antibiotic used in combination with other drugs to treat various infections.
Uniqueness
Acetylsulfamonomethoxine-d4 is unique due to its stable isotopic labeling, which makes it highly valuable in analytical and research applications. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and tracking in complex biological and environmental matrices .
属性
IUPAC Name |
N-[2,3,5,6-tetradeuterio-4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4S/c1-9(18)16-10-3-5-11(6-4-10)22(19,20)17-12-7-13(21-2)15-8-14-12/h3-8H,1-2H3,(H,16,18)(H,14,15,17)/i3D,4D,5D,6D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUQXNLLHFAYDF-LNFUJOGGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NC=N2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)(=O)NC2=CC(=NC=N2)OC)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(1R,3R,5R,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B583854.png)
![Furo[2,3-f][1,2]benzoxazole](/img/structure/B583859.png)
![Naphthalen-1-yl-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone](/img/structure/B583862.png)


